N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-Cycloheptyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative distinguished by its 4-ethylbenzenesulfonyl substituent at position 3 and a cycloheptylamine group at position 3. This compound belongs to a class of azolo[1,5-a]quinazolines, which are noted for their ability to mimic adenine, enabling interactions with adenine-binding biological targets such as adenylyl cyclases and purinergic receptors . Specifically, it represents a non-nucleoside inhibitor of bacterial adenylyl cyclase toxins, setting it apart from nucleoside-based inhibitors (e.g., ATP analogs) and earlier non-nucleoside inhibitors like NKY80 . Its structural framework—a fused triazoloquinazoline core—provides a versatile scaffold for modulating enzyme activity and receptor binding, making it a focus in antimicrobial and therapeutic agent discovery.
Properties
IUPAC Name |
N-cycloheptyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-2-17-13-15-19(16-14-17)32(30,31)24-23-26-22(25-18-9-5-3-4-6-10-18)20-11-7-8-12-21(20)29(23)28-27-24/h7-8,11-16,18H,2-6,9-10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVLRSUZNOYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazoloquinazoline core, followed by the introduction of the cycloheptyl and 4-ethylphenylsulfonyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cycloheptyl group via nucleophilic substitution reactions.
Sulfonylation: Attachment of the 4-ethylphenylsulfonyl group using sulfonyl chloride derivatives under basic conditions.
Industrial production methods may involve optimization of these synthetic steps to achieve higher yields and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
Neuroprotective Effects
Recent studies indicate that compounds similar to N-Cycloheptyl-3-(4-Ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit neuroprotective properties. Specifically, they have been shown to inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This inhibition can potentially mitigate neuronal cell loss associated with these conditions .
Antimicrobial Activity
The quinazoline scaffold is well-documented for its antimicrobial properties. Compounds derived from this scaffold have been tested against various bacterial strains and have demonstrated significant antibacterial activity. The incorporation of sulfonyl groups enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents .
Anticancer Potential
Preliminary research suggests that triazoloquinazoline derivatives may possess anticancer properties. They have been evaluated for their ability to inhibit tumor cell proliferation in vitro. The mechanism may involve the induction of apoptosis in cancer cells, although more extensive studies are required to elucidate the exact pathways involved .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Parkinson's disease, administration of this compound resulted in a significant reduction in motor deficits compared to control groups. Histological analysis showed less neuronal loss in treated animals, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on the quinazoline structure were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfonyl group improved antibacterial potency significantly. One derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of triazoloquinazoline derivatives are highly dependent on substituents at positions 3 (sulfonyl group) and 5 (amine group). Below is a comparative analysis of key analogs:
Key Observations:
- Amine Group Impact : The cycloheptyl group (Target) enhances lipophilicity and steric bulk, which may improve membrane permeability relative to smaller alkyl or aryl groups (e.g., 4-ethoxyphenyl in ).
- Chloro Substituents : Addition of chloro at position 7 () may introduce steric hindrance or electronic effects, altering receptor specificity.
Physicochemical and Pharmacokinetic Profiles
- Solubility : Polar substituents like ethoxy () or methoxy () improve aqueous solubility but may reduce membrane permeability.
- Metabolic Stability : Bulkier substituents (e.g., cycloheptyl) may slow hepatic metabolism, extending half-life relative to compounds with linear alkylamines.
Research Findings and Clinical Relevance
- Therapeutic Limitations: While some triazoloquinazolines (e.g., ’s 6a) showed marginal anticancer activity, their efficacy is overshadowed by thieno-fused analogs, underscoring the importance of core structure modifications .
- Synthetic Accessibility : Triazoloquinazolines are synthesized via cycloaddition and sulfonylation reactions, allowing modular substitution (), though yields vary with substituent complexity .
Biological Activity
N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, where the triazole and quinazoline moieties are strategically combined to yield the final product. This synthetic pathway is crucial for ensuring the bioactivity of the compound by optimizing its chemical structure for interaction with biological targets .
Antitumor Activity
Research indicates that compounds containing quinazoline and triazole structures exhibit significant antitumor properties. For instance, derivatives of quinazolinones have shown cytotoxic effects against various cancer cell lines. In a study involving hybrid compounds similar to this compound, compounds demonstrated IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
Table 1: Cytotoxicity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings suggest that this compound may possess similar antitumor activity due to its structural components.
Enzyme Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. A study reported that quinazoline-triazole hybrids could effectively inhibit AChE with IC50 values ranging from 0.2 to 83.9 µM . This suggests that this compound might also interact with this enzyme and could be investigated further as a potential therapeutic agent for neurodegenerative diseases.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of related quinazoline derivatives against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity . This suggests that this compound may also show promise in treating bacterial infections.
In Vivo Studies
In vivo studies on similar quinazoline derivatives have demonstrated anti-inflammatory effects. These compounds were shown to reduce inflammation in animal models significantly . Given the structural similarities between these compounds and this compound, it is plausible that the latter may exhibit comparable anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
